molecular formula C16H12ClIN2O3S B4841930 3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid CAS No. 433953-08-3

3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid

Cat. No.: B4841930
CAS No.: 433953-08-3
M. Wt: 474.7 g/mol
InChI Key: RJWNQMFHXYVWLI-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, halogen substituents, and functional groups such as carboxylic acid and urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2-Chloro-5-iodobenzoyl chloride: This is achieved by reacting 2-chloro-5-iodobenzoic acid with thionyl chloride under reflux conditions.

    Reaction with 4-Methylbenzoic acid: The resulting 2-chloro-5-iodobenzoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as pyridine to form the corresponding amide.

    Introduction of Carbamothioyl Group: The amide is then treated with thiourea under acidic conditions to introduce the carbamothioyl group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen substituents (chlorine and iodine) can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methoxybenzoic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.

    4-Chloro-3-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid: This compound has an additional chlorine substituent on the aromatic ring.

Uniqueness

3-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O3S/c1-8-2-3-9(15(22)23)6-13(8)19-16(24)20-14(21)11-7-10(18)4-5-12(11)17/h2-7H,1H3,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWNQMFHXYVWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365401
Record name 3-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433953-08-3
Record name 3-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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